3-Iodo-5-methylpyridin-4-amine
Overview
Description
3-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-Iodo-5-methylpyridin-4-amine is potassium (K+) channels , specifically those exposed due to demyelination . These channels play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission.
Mode of Action
This compound, similar to 4-aminopyridine (4AP), binds to exposed K+ channels in demyelinated axons . This binding reduces the leakage of intracellular K+ ions, thereby enhancing impulse conduction .
Biochemical Pathways
The compound’s action is primarily associated with the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .
Result of Action
The binding of this compound to K+ channels results in enhanced nerve impulse conduction . This could potentially improve symptoms in conditions like multiple sclerosis, where demyelination leads to impaired nerve signal transmission .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is associated with the compound’s action, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridin-4-amine typically involves the iodination of 5-methylpyridin-4-amine. One common method is the direct iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Iodo-5-methylpyridin-4-amine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 3-Fluoro-5-methylpyridin-4-amine
- 3-Bromo-5-methylpyridin-4-amine
- 3-Chloro-5-methylpyridin-4-amine
Comparison:
- 3-Iodo-5-methylpyridin-4-amine has a larger atomic radius and higher polarizability compared to its fluoro, bromo, and chloro counterparts. This results in stronger interactions in coupling reactions and higher reactivity in substitution reactions .
- The iodine derivative is often preferred in cross-coupling reactions due to its better leaving group ability, leading to higher yields and more efficient reactions .
Properties
IUPAC Name |
3-iodo-5-methylpyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQAPTFRMTZTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306745 | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-49-2 | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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